1,4-Anhydro-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

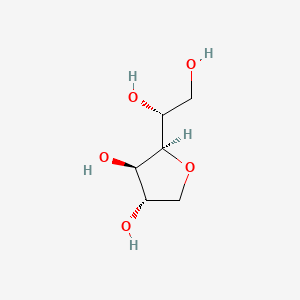

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893390, DTXSID50893383 | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |

| Record name | 1,4-Sorbitan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbitan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-SORBITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Anhydro-D-glucitol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,4-Anhydro-D-glucitol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as 1,4-sorbitan, is a rigid, polyhydroxylated cyclic ether derived from the intramolecular dehydration of D-sorbitol. Its unique stereochemistry and constrained conformation make it a valuable chiral building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical and structural properties, reactivity, synthesis, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Introduction: From Commodity Sugar Alcohol to High-Value Scaffold

D-glucitol (sorbitol) is a widely available sugar alcohol produced by the reduction of glucose. While sorbitol itself has applications as a humectant and sweetener, its acid-catalyzed intramolecular dehydration yields value-added derivatives with significantly different properties. The first dehydration product, this compound, is a key intermediate in this chemical pathway.[1] It serves as the precursor to the more extensively studied 1,4:3,6-dianhydro-D-glucitol (isosorbide).

However, this compound is more than just a synthetic intermediate. Its structure, featuring a tetrahydrofuran ring fused with a dihydroxyethyl side chain, presents a compact and rigid scaffold. This inherent rigidity is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target. Furthermore, its multiple hydroxyl groups provide anchor points for diverse chemical modifications, making it a versatile starting material for synthesizing complex molecules and novel polymers.[1] Its derivatives, particularly sorbitan esters, are widely used as non-ionic surfactants and emulsifiers in the pharmaceutical, cosmetic, and food industries.[2]

Chemical Structure and Stereochemistry

The defining feature of this compound is the intramolecular ether linkage between the C1 and C4 positions of the parent D-glucitol chain, forming a stable five-membered tetrahydrofuran ring.

Key Structural Identifiers:

-

IUPAC Name: (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

-

CAS Number: 27299-12-3

-

Molecular Formula: C₆H₁₂O₅

-

Molecular Weight: 164.16 g/mol

The formation of the anhydro bridge locks the molecule into a specific conformation, significantly reducing its flexibility compared to the linear parent sorbitol. This results in a well-defined spatial arrangement of the remaining four hydroxyl groups. The stereochemistry, inherited from D-glucose, is crucial to its utility as a chiral building block.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

The physical properties of this compound are a direct consequence of its highly polar, polyhydroxylated structure and its crystalline solid nature. The numerous hydroxyl groups allow for extensive intermolecular hydrogen bonding, leading to a relatively high melting point and excellent water solubility.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [3] |

| Melting Point | 112-113 °C | [1] |

| Boiling Point | 442.5 °C (at 760 mmHg) | [1] |

| Density | 1.573 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, ether | [2] |

| Storage Temperature | 2-8 °C (Refrigerator) | [1] |

Chemical Reactivity and Synthesis

Synthesis Pathway

This compound is synthesized via the acid-catalyzed intramolecular dehydration of D-glucitol. This reaction is a classic example of nucleophilic substitution, where a hydroxyl group attacks a protonated hydroxyl group, leading to the elimination of water and subsequent ring closure.

Expert Insight: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resins) and reaction conditions (temperature, pressure) is critical for maximizing the yield of the desired 1,4-anhydro product while minimizing the formation of other isomers (like 1,5- or 3,6-anhydro) and the subsequent dehydration to isosorbide.[4][5] Operating under vacuum helps to remove the water formed, driving the equilibrium towards the product.[4]

Caption: Acid-catalyzed synthesis of this compound.

Reactivity of Hydroxyl Groups

The molecule possesses four hydroxyl groups: one primary (at C6) and three secondary (at C2, C5, and C3). The relative reactivity of these groups is governed by steric hindrance and electronic effects.

-

Primary Hydroxyl (C6-OH): Generally, the primary hydroxyl group is the most sterically accessible and therefore the most reactive towards bulky reagents in reactions like esterification and etherification.

-

Secondary Hydroxyls (C2-OH, C3-OH, C5-OH): The reactivity of the secondary hydroxyls is more nuanced. The C5-OH on the side chain is typically more accessible than the C2-OH and C3-OH groups on the rigid furan ring. The relative orientation of the hydroxyls on the ring also influences their reactivity and ability to participate in intramolecular hydrogen bonding.

This differential reactivity is a powerful tool for synthetic chemists, enabling regioselective modifications to produce specific derivatives.

Spectroscopic Characterization: A Guide for Structural Verification

Confirming the structure of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize typical NMR chemical shifts. Note that exact values can vary slightly depending on the solvent, concentration, and temperature.

¹H NMR Data (in d6-DMSO)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH, CH₂ | 3.27 - 4.01 | m (complex) | - |

| OH | 4.36 | t | 5.7 |

| OH | 4.49 | d | 2.6 |

| OH | 4.80 | d | 4.2 |

| OH | 4.99 | d | 3.0 |

| Data from Preparation of Amphiphilic Sorbitan Monoethers... (2020) |

¹³C NMR Data (in D₂O)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 69.8 |

| C-2 | 82.8 |

| C-3 | 77.2 |

| C-4 | 81.3 |

| C-5 | 71.8 |

| C-6 | 64.0 |

| Data from Acid catalyzed dehydration of alditols... (1981)[2] |

Experimental Protocol: ¹H NMR Characterization

This protocol outlines a self-validating system for acquiring and confirming the identity of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar molecules and its residual proton signal does not overlap with the sample signals. Importantly, it allows for the observation of exchangeable hydroxyl protons. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup & Acquisition: a. Insert the sample into the NMR spectrometer (300 MHz or higher recommended for better resolution). b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak. d. Acquire a standard 1D proton spectrum. Typical parameters:

- Spectral Width: ~12 ppm

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~2-3 seconds

- Relaxation Delay: 2 seconds

- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. d. Integrate the peaks. The total integration of the four distinct OH peaks should be approximately equal to the total integration of the eight C-H protons (in a 4:8 or 1:2 ratio). e. Compare the observed chemical shifts, multiplicities, and coupling constants to the reference data provided in the table above. The presence of four distinct signals in the 4.3-5.0 ppm region corresponding to the hydroxyl protons is a key diagnostic feature in DMSO.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable molecule in several scientific domains:

-

Medicinal Chemistry: It serves as a rigid chiral scaffold for the synthesis of new chemical entities. Its defined stereochemistry can be used to control the spatial orientation of pharmacophoric groups, aiding in the design of potent and selective ligands.[1]

-

Intermediate Synthesis: It is a crucial intermediate in the production of prostaglandins and their analogues, a class of biologically active lipids with therapeutic applications.

-

Polymer Chemistry: As a polyol, it can be used to synthesize bio-based polyesters and polyurethanes, offering a renewable alternative to petroleum-derived monomers.

-

Surfactant Technology: Esterification of the hydroxyl groups with fatty acids produces sorbitan esters (e.g., Span® series), which are widely used as non-ionic surfactants and emulsifying agents in formulations.[2]

Conclusion

This compound represents a successful translation of a simple sugar alcohol into a stereochemically complex and synthetically versatile platform molecule. Its rigid furanoid core, coupled with the predictable reactivity of its hydroxyl groups, provides a robust foundation for applications ranging from the synthesis of life-saving pharmaceuticals to the development of sustainable materials. This guide has provided the core structural, physical, and spectroscopic data necessary for researchers to confidently identify, handle, and utilize this high-value chemical in their work.

References

An In-Depth Technical Guide to 1,4-Anhydro-D-glucitol: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-D-glucitol, a versatile and highly functionalized chiral molecule, holds a significant position in the landscape of carbohydrate chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in drug discovery and development. As a Senior Application Scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, ensuring a deeper understanding for researchers and professionals in the field.

Core Identity: CAS Number and Synonyms

The unambiguous identification of a chemical entity is paramount in research and development. This compound is registered under the CAS Number 27299-12-3 .[1] It is also known by several synonyms, which are crucial to recognize when searching literature and commercial databases.

Common Synonyms:

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 112-113 °C | |

| Boiling Point | 442.5 ± 40.0 °C at 760 mmHg (Predicted) | |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water | |

| Appearance | White to off-white solid |

Spectroscopic Data: Spectroscopic techniques are critical for the structural elucidation and purity assessment of this compound. Key analytical data includes:

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.[4]

-

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.[5]

-

¹H NMR Spectroscopy: Reveals the proton environment within the molecule.[6]

Synthesis of this compound: A Mechanistic Approach

The primary industrial route to this compound is the acid-catalyzed intramolecular dehydration of D-sorbitol, a readily available sugar alcohol derived from glucose.[7][8] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a hydroxyl group attacks a protonated hydroxyl group, leading to the formation of the tetrahydrofuran ring.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Sorbitol

This protocol is a representative procedure based on established methodologies.[7][9]

Materials:

-

D-Sorbitol

-

Formic acid (40% aqueous solution)[9]

-

Palladium-Gold on Silica (Pd-Au/SiO₂) catalyst (optional, for purification)[9]

-

Ethanol

-

Isopropanol

Procedure:

-

Reaction Setup: In a high-pressure reactor (e.g., Hastelloy autoclave), dissolve D-sorbitol in a 40% aqueous solution of formic acid. A typical ratio would be 1g of sorbitol to 10g of the formic acid solution.[9]

-

Dehydration Reaction: Seal the reactor and heat the mixture to 150°C for 3-9 hours.[9] The reaction time can be optimized to maximize the yield of the mono-anhydro product and minimize the formation of the di-anhydro by-product, isosorbide.

-

Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. The formic acid can be decomposed into gaseous products, bringing the pH of the system close to neutral.[9]

-

Catalytic Treatment (Optional): To improve purity, a Pd-Au/SiO₂ catalyst can be added to the reaction mixture and stirred for approximately 4 hours.[9]

-

Purification and Isolation: Filter the reaction mixture to remove any solid catalyst. The product, this compound, can be precipitated by the addition of ethanol and isopropanol.[7] The resulting precipitate is then collected by filtration and dried.

Yield and Purity: This method has been reported to achieve yields of up to 78% with high purity.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

The rigid, chiral structure of this compound makes it a valuable building block in various sectors, most notably in the pharmaceutical industry.

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals.[10][11] this compound, with its well-defined stereocenters, serves as an excellent chiral starting material for the synthesis of complex, enantiomerically pure molecules.[12] Its rigid furanose ring provides a predictable scaffold for further chemical modifications, enabling the synthesis of a wide range of chiral drugs and natural products.

Intermediate in Prostaglandin Synthesis

One of the well-documented applications of this compound is as a key intermediate in the synthesis of prostaglandins and their analogues.[1][7] Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The chiral framework of this compound is instrumental in establishing the correct stereochemistry of the final prostaglandin product.

Derivatives with Bioactive Potential

Recent research has focused on the synthesis and biological evaluation of derivatives of anhydro-D-glucitol. For instance, certain 1,5-anhydro-D-glucitol derivatives have been shown to exhibit inhibitory effects on both protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase.[3][13] These enzymes are therapeutic targets for type 2 diabetes, suggesting that anhydro-D-glucitol derivatives could be promising candidates for the development of novel anti-diabetic agents. The antioxidant properties of some anhydro sugar derivatives have also been noted, indicating their potential role in mitigating oxidative stress-related conditions.[14][15]

Excipient and Emulsifier Applications

Beyond its role as a synthetic intermediate, this compound and its esters are utilized as emulsifiers and stabilizers in the food, cosmetic, and pharmaceutical industries.[7] For example, it is a precursor to Polysorbate 80, a widely used nonionic surfactant and emulsifier in food and pharmaceutical formulations.

Conclusion

This compound is a molecule of significant industrial and academic interest. Its straightforward synthesis from a renewable feedstock, coupled with its inherent chirality and versatile reactivity, makes it a valuable asset in the synthesis of complex molecules, particularly in the pharmaceutical arena. As research continues to uncover new bioactive derivatives and applications, the importance of this humble sugar alcohol is set to grow, further solidifying its role as a key player in the development of novel therapeutics and advanced materials.

References

-

PTC Organics, Inc. Dehydration of D-Sorbitol to 1,4-Sorbitan. Available from: [Link]

- Google Patents. CN104045610A - Method for preparing 1,4-sorbitan by dehydrating high-concentration sorbitol under catalytic action of formic acid.

-

PubMed Central. Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System. Available from: [Link]

-

OUCI. Acid-Catalyzed Dehydration of Sorbitol to 1,4-Sorbitan. Available from: [Link]

-

PubMed. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Available from: [Link]

-

ResearchGate. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Available from: [Link]

-

Cronicon. Phytochemical Analysis and Antioxidant Potential of Myxopyrum serratulum AW Hill. Available from: [Link]

-

OUCI. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Available from: [Link]

-

PubChem. 1,4-Anhydro-D-galactitol. Available from: [Link]

-

PubMed Central. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. Available from: [Link]

-

Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. ¹H-NMR spectra of authentic standards of AF, 1,5-anhydro-d-glucitol,... Available from: [Link]

-

PubMed. Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O -(methoxycarbonylmethyl)-D-glucitol and the positional isomers of 4- O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methyl-D-glucitol and 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)-di-O-methyl-D-glucitol. Available from: [Link]

-

PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

-

ResearchGate. NMR spectral data for compounds 1-4 and reference compounds. Available from: [Link]

-

Acta Pharma Reports. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available from: [Link]

-

PubMed. Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Available from: [Link]

-

Catalysis Science & Technology. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Available from: [Link]

Sources

- 1. This compound | 27299-12-3 [chemicalbook.com]

- 2. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(27299-12-3) 13C NMR spectrum [chemicalbook.com]

- 5. Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O -(methoxycarbonylmethyl)-D-glucitol and the positional isomers of 4- O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methyl-D-glucitol and 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)-di-O-methyl-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104045610A - Method for preparing 1,4-sorbitan by dehydrating high-concentration sorbitol under catalytic action of formic acid - Google Patents [patents.google.com]

- 10. pharmtech.com [pharmtech.com]

- 11. pharma.researchfloor.org [pharma.researchfloor.org]

- 12. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ecronicon.net [ecronicon.net]

- 15. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 1,4-Anhydro-D-glucitol

An In-depth Technical Guide to the Synthesis of 1,4-Anhydro-D-glucitol from Sorbitol

In the landscape of modern biorefineries, the conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable industrial chemistry. Sorbitol (D-glucitol), a readily available sugar alcohol produced by the hydrogenation of glucose, represents a pivotal starting material. Its dehydration products, particularly the anhydro sugars, are of significant commercial interest. While the double dehydration of sorbitol to yield isosorbide (1,4:3,6-dianhydro-D-glucitol) is well-documented for polymer applications, the selective synthesis of the mono-dehydration product, this compound (also known as 1,4-sorbitan), presents a distinct and valuable challenge.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, such as prostaglandins, and as a versatile building block for complex organic compounds.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the principles, mechanisms, and practical methodologies for the targeted synthesis of this compound from sorbitol, emphasizing the critical parameters that govern selectivity and yield.

The Underlying Chemistry: An Acid-Catalyzed Intramolecular Cyclization

The conversion of sorbitol to this compound is an acid-catalyzed intramolecular dehydration reaction. The process involves the removal of one molecule of water from the linear sorbitol backbone to form a stable five-membered tetrahydrofuran (furanose) ring. Understanding the causality of this transformation is essential for process control.

Reaction Mechanism

The reaction proceeds via a sequential SN2 (bimolecular nucleophilic substitution) mechanism.[5][6] This pathway is favored over others due to the stereochemistry of sorbitol and the thermodynamic stability of the resulting five-membered ring structure.

Step-by-Step Mechanistic Breakdown:

-

Protonation: The reaction is initiated by the protonation of the primary hydroxyl (-OH) group at the C1 or C6 position of sorbitol by an acid catalyst. Protonation of a primary hydroxyl is kinetically favored and converts the -OH group into a good leaving group (H₂O).[7]

-

Nucleophilic Attack: The secondary hydroxyl group at the C4 position acts as an intramolecular nucleophile. It attacks the now electrophilic C1 carbon.

-

Ring Closure & Dehydration: This concerted attack displaces the protonated hydroxyl group as a water molecule, resulting in the formation of the five-membered ether linkage and the this compound product.[8]

It is crucial to recognize that this is the first of two potential dehydration steps. A subsequent, typically slower, dehydration can occur between the C3 and C6 hydroxyl groups to form the bicyclic di-anhydride, isosorbide.[9][10] Therefore, achieving high selectivity for this compound requires carefully controlled conditions to favor the mono-dehydration and halt the reaction before significant conversion to isosorbide occurs.[6]

Caption: Acid-catalyzed SN2 mechanism for the synthesis of this compound.

Catalyst Selection: The Core of Process Control

The choice of acid catalyst is a critical determinant of reaction efficiency, selectivity, and overall process sustainability. Catalysts fall into two primary classes: homogeneous and heterogeneous.[11]

-

Homogeneous Acid Catalysts: These catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are dissolved in the reaction medium.[9][12] They are highly effective and can promote the reaction under relatively mild conditions (120-140°C).[12] However, their primary drawback is the significant challenge associated with their separation from the product mixture, leading to corrosive downstream processes, neutralization requirements, and waste generation.[7][13]

-

Heterogeneous Acid Catalysts: Solid acid catalysts, including sulfated zirconia (SZ), acidic zeolites, and ion-exchange resins like Amberlyst, offer a compelling alternative.[7][9] Their key advantage is the ease of separation from the reaction product via simple filtration, which allows for catalyst recycling and a cleaner process. While often requiring slightly more forcing conditions (e.g., higher temperatures), the development of highly active solid acids with tailored Brønsted and Lewis acid sites can achieve excellent yields and selectivity.[7][14] The synergy between Brønsted sites (proton donors) and Lewis sites (electron acceptors) can enhance the desired transformation while suppressing side reactions.[13]

For process development, starting with a well-characterized homogeneous system like p-TSA allows for clear kinetic studies. Insights gained can then be translated to designing a more sustainable heterogeneous catalytic system.

Experimental Protocol: A Validated Approach Using p-Toluenesulfonic Acid

This section details a step-by-step methodology adapted from established procedures for the synthesis of anhydro sugars from sorbitol using p-TSA as the catalyst.[8][12][15] The critical modification for selectively targeting this compound lies in the stringent control of reaction time.

Materials & Equipment

| Item | Specification | Purpose |

| Reactant | D-Sorbitol (≥98% purity) | Starting material |

| Catalyst | p-Toluenesulfonic acid (p-TSA) monohydrate | Acid catalyst |

| Neutralizing Agent | Sodium hydroxide (NaOH) solution | To quench the reaction |

| Equipment | 1L Jacketed Glass Reactor | Controlled heating and mixing |

| Mechanical Stirrer | Homogenization of the melt | |

| Vacuum Pump & Gauge | Pressure control and water removal | |

| Distillation Head & Condenser | Collection of reaction water | |

| Heating/Chilling Circulator | Precise temperature control |

Synthesis Procedure

-

Reactor Setup: Charge the 1L jacketed reactor with 400 g (2.2 mol) of D-sorbitol.

-

Initial Dehydration: Begin stirring at 500 rpm and heat the reactor to 130°C using the circulator. Once the sorbitol has melted, apply a vacuum of 1–2 kPa to remove any physically adsorbed water. Maintain this for 15 minutes.

-

Catalyst Addition: Carefully add 1% w/w of p-TSA monohydrate relative to the sorbitol mass. Adjust the vacuum to 3.5–5 kPa. This pressure is critical for efficiently removing the water of reaction as it forms, thereby driving the equilibrium toward the product.[12]

-

Reaction Monitoring: The reaction water will continuously distill and should be collected. The progress of the reaction can be monitored by the volume of water collected (theoretical for mono-dehydration: ~39.6 mL). Crucially, for isolating this compound, the reaction time must be optimized. Samples should be taken periodically (e.g., every 30 minutes) and analyzed by HPLC to determine the relative concentrations of sorbitol, this compound, and isosorbide. The reaction should be stopped when the concentration of this compound is maximized. This contrasts with syntheses targeting isosorbide, which would run for several hours.[12]

-

Quenching and Neutralization: Once the optimal reaction time is reached, cool the reactor and neutralize the p-TSA catalyst by adding a stoichiometric amount of NaOH solution.

Purification Workflow

Purification is a non-trivial step, as the final mixture contains unreacted sorbitol, the desired this compound, the di-anhydride isosorbide, and salt from neutralization.

-

Initial Separation (Vacuum Distillation): A fractional vacuum distillation can be employed. Isosorbide is more volatile than this compound and sorbitol and can be removed as a lower-boiling fraction.

-

Product Isolation (Recrystallization): The remaining mixture can be further purified by recrystallization. While challenging, exploring solvent systems such as aliphatic alcohols (e.g., ethanol) has been shown to be effective for purifying anhydro sugar alcohols.[16] The distinct polarity and solubility differences between sorbitol and this compound can be exploited to achieve separation.

Caption: Experimental workflow for the selective synthesis of this compound.

Optimizing for Selectivity: Key Process Parameters

Achieving a high yield of the mono-dehydrated product requires a delicate balance of several interconnected parameters. The dehydration of this compound to isosorbide is significantly slower than the initial dehydration of sorbitol, a kinetic advantage that can be exploited.[6]

| Parameter | Effect on Reaction | Rationale for Selectivity |

| Temperature | Rate increases with temperature. | Lower temperatures (e.g., 120-140°C) favor mono-dehydration. Higher temperatures (>150°C) provide the activation energy for the second dehydration to isosorbide and increase the formation of degradation byproducts (humins).[10] |

| Catalyst Load | Rate increases with catalyst concentration. | An optimal concentration is needed. Excess catalyst can accelerate the second dehydration step, reducing selectivity for the intermediate.[12] |

| Pressure (Vacuum) | Lower pressure enhances water removal. | Efficient water removal is crucial to shift the reaction equilibrium forward.[8][12] However, the primary control for selectivity remains temperature and time. |

| Reaction Time | Product distribution changes over time. | This is the most critical parameter for isolating the intermediate. Kinetic analysis shows that the concentration of this compound reaches a maximum before declining as it is converted to isosorbide.[6] |

Product Characterization

The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation of the furanose ring and the stereochemistry of the hydroxyl groups.[7][12]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the presence of -OH groups and the C-O-C ether linkage, and the disappearance of the linear polyol structure of sorbitol.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of this compound (164.16 g/mol ).[1][12]

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of the reaction mixture, allowing for the separation and quantification of sorbitol, this compound, and isosorbide to determine yield and purity.

Conclusion and Future Outlook

The synthesis of this compound from sorbitol is a strategically important transformation that provides access to a valuable bio-based chemical intermediate. Success hinges on a thorough understanding of the underlying SN2 dehydration mechanism and the precise control of reaction parameters—most notably temperature and reaction time—to favor the formation of the mono-anhydro product over the di-anhydro byproduct, isosorbide.

While homogeneous catalysts like p-TSA offer a reliable method for laboratory-scale synthesis and mechanistic studies, the future of industrial production lies in the development of robust, selective, and recyclable heterogeneous catalysts. Future research should focus on designing solid acids with optimized pore structures and a tailored balance of Brønsted and Lewis acid sites to maximize the yield of this compound under sustainable, continuous-flow conditions.

References

-

R. Mariscal, P. Maireles-Torres, M. Ojeda, I. Sádaba, M. López Granados. (2016). Sorbitol dehydration to isosorbide: A challenging catalytic process. Energy & Environmental Science, 9, 1144-1167. [Link]

-

M. Baráth, M. Sroka, R. Černý, P. Kadeřábková, A. Kadeřábek, M. Másilko, J. Brus. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers, 15(17), 3640. [Link]

-

Baráth, M., Sroka, M., Černý, R., Kadeřábková, P., Kadeřábek, A., Másilko, M., & Brus, J. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Polymers, 15(17), 3640. [Link]

-

A. D. Dusselier, J. R. Vandekeere, J. Geboers, P. A. Jacobs, B. F. Sels. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Catalysis, 13(15), 10137–10152. [Link]

-

J. Li, A. Spina, J. A. Moulijn, M. Makkee. (2013). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. Catalysis Science & Technology, 3, 1583-1590. [Link]

-

MDPI. (2023). Production of Sorbitol via Hydrogenation of Glucose over Ruthenium Coordinated with Amino Styrene-co-maleic Anhydride Polymer Encapsulated on Activated Carbon (Ru/ASMA@AC) Catalyst. MDPI. [Link]

-

Y. Nakayachi, T. Tsubogo, S. Saito. (2021). The mechanism of sorbitol dehydration in hot acidic solutions. Journal of Computational Chemistry, 42(25), 1783-1791. [Link]

-

ScienceDirect. (2023). Visible light-triggered catalytic conversion of D-glucose to sorbitol using magnesium oxide/graphitic carbon nitride nanocomposites. Journal of King Saud University - Science. [Link]

-

ResearchGate. (2020). Role of acid sites and selectivity correlation in solvent free liquid phase dehydration of sorbitol to isosorbide. ResearchGate. [Link]

-

A. Yamaguchi, O. Sato, N. Mimura, M. Shirai. (2009). Acid-Catalyzed Dehydration of Sorbitol to 1,4-Sorbitan. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. PMC. [Link]

-

RSC Publishing. (2015). Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst. RSC Publishing. [Link]

-

R Discovery. (2023). Catalytic conversion of sugars and polysaccharides to glycols: A review. R Discovery. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

MDPI. (2020). Production of Sorbitol via Catalytic Transfer Hydrogenation of Glucose. MDPI. [Link]

-

eScholarship. (2023). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure. eScholarship. [Link]

-

ResearchGate. (n.d.). Proposed mechanistic pathway from sorbitol to C1 and C2 products... ResearchGate. [Link]

-

National Institutes of Health (NIH). (2023). Production of Sorbitol via Hydrogenation of Glucose over Ruthenium Coordinated with Amino Styrene-co-maleic Anhydride Polymer Encapsulated on Activated Carbon (Ru/ASMA@AC) Catalyst. PMC. [Link]

-

PubChemLite. (n.d.). This compound (C6H12O5). PubChemLite. [Link]

-

European Patent Office. (2006). Process and products of purification of anhydrosugar alcohols. European Patent Office. [Link]

-

National Institutes of Health (NIH). (n.d.). 1,4-Sorbitan. PubChem. [Link]

-

National Institutes of Health (NIH). (2021). In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. PMC. [Link]

Sources

- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 27299-12-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. The mechanism of sorbitol dehydration in hot acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]

- 11. What is the dehydration reaction of sorbitol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 12. mdpi.com [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733 [data.epo.org]

1,4-Sorbitan physical and chemical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,4-Sorbitan

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1,4-Sorbitan

1,4-Sorbitan, a key bio-derived molecule, serves as a critical intermediate in the chemical and pharmaceutical industries. It is a mixture of isomeric organic compounds derived from the dehydration of sorbitol.[1] Structurally, it is a heterocyclic compound featuring a tetrahydrofuran ring core with a dihydroxyethyl side chain. This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a versatile building block.

Its primary significance lies in its role as a precursor to a wide array of nonionic surfactants, including the widely used polysorbates (Tweens) and sorbitan esters (Spans).[1][2] These surfactants are indispensable as emulsifiers, solubilizers, and stabilizers in formulations across the pharmaceutical, cosmetic, and food industries.[3][4] Furthermore, 1,4-Sorbitan is a valuable intermediate in the synthesis of complex organic molecules, including certain prostaglandin analogues.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical characteristics of 1,4-Sorbitan, offering field-proven insights for professionals in research and drug development.

Chemical Identity and Structure

The precise definition of 1,4-Sorbitan's structure is fundamental to understanding its reactivity and function. It is formed via the intramolecular dehydration of D-sorbitol (a sugar alcohol), leading to the formation of a stable five-membered furanoid ring.[1][8]

-

IUPAC Name : (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol[3][9]

-

Synonyms : 1,4-Anhydro-D-glucitol, 1,4-Anhydro-D-sorbitol, Arlitan[6][9][10]

Caption: Chemical structure of 1,4-Sorbitan.

Physicochemical Properties

The physical properties of 1,4-Sorbitan dictate its handling, storage, and application in various formulations. It is typically a white to off-white crystalline powder or solid.[3][11][12]

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [3][11][12] |

| Melting Point | 112-113 °C; 115-116 °C (Isopropanol) | [6][10][13] |

| Boiling Point | 442.5 °C at 760 mmHg (Predicted) | [14] |

| Density | 1.573 g/cm³ (Predicted) | [6][14] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in hydrocarbons. | [2][3][12] |

| XLogP3 | -2.1 | [9][10] |

| Storage Conditions | Refrigerator | [6][10] |

Synthesis and Reaction Pathway

The primary industrial route to 1,4-Sorbitan is the acid-catalyzed intramolecular dehydration of D-sorbitol.[5][15] This reaction involves the removal of one molecule of water, leading to cyclization.[16][17]

The synthesis is a delicate process because 1,4-Sorbitan is an intermediate. A second dehydration reaction can occur, converting 1,4-Sorbitan into the more thermodynamically stable bicyclic compound, isosorbide (1,4:3,6-dianhydro-D-sorbitol).[1][8][15] Therefore, achieving a high yield and purity of 1,4-Sorbitan requires careful control of reaction conditions—such as temperature, pressure, and catalyst—to favor the mono-dehydration product and prevent the subsequent conversion to isosorbide.[5][15]

Caption: Dehydration pathway from D-Sorbitol to Isosorbide.

Causality in Synthesis: The Selectivity Challenge

The kinetic profile of the dehydration process reveals that the rate of sorbitol conversion to 1,4-Sorbitan is typically faster than the subsequent conversion to isosorbide.[1] This kinetic window allows for the selective production of 1,4-Sorbitan if the reaction is stopped at the opportune moment.[1] Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.[3][15] Research has shown that the association of sulfuric acid with the initial reactant, sorbitol, is significantly more favorable than with 1,4-Sorbitan, which helps to inhibit the second dehydration step while sorbitol is still present in the reaction mixture.[15]

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and quantity of 1,4-Sorbitan is crucial for its use in regulated applications like pharmaceuticals. A suite of analytical techniques is employed for its comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 1,4-Sorbitan and quantifying it in mixtures, often alongside residual sorbitol and the byproduct isosorbide.[3][18][19]

-

Gas Chromatography (GC): GC is also utilized for purity determination and analysis.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation, confirming the connectivity of atoms and the stereochemistry of the molecule.[14][18][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present, notably the hydroxyl (-OH) and ether (C-O-C) groups.[3]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns to support structural identification.[3][18]

Applications in Drug Development and Research

The unique structure of 1,4-Sorbitan makes it a valuable platform molecule in the pharmaceutical industry.

-

Precursor for Excipients: Its most significant application is in the synthesis of sorbitan esters (Spans) and their ethoxylated derivatives, polysorbates (Tweens).[1][2] These nonionic surfactants are widely used as emulsifying agents to create stable water-in-oil or oil-in-water formulations, and as solubilizing agents to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]

-

Intermediate for API Synthesis: 1,4-Sorbitan serves as a chiral building block in the synthesis of various organic compounds, including prostaglandins, which are lipid compounds with diverse physiological effects.[6][7][21]

-

Pharmaceutical Reference Standard: High-purity 1,4-Sorbitan is used as a United States Pharmacopeia (USP) reference standard for analytical testing, ensuring the quality and consistency of pharmaceutical products and excipients.[11][22]

Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. They are intended for experienced scientists and require a properly equipped laboratory.

Protocol 1: Synthesis of 1,4-Sorbitan from D-Sorbitol

This protocol is adapted from patent literature describing an acid-catalyzed dehydration.[5][17]

Objective: To synthesize 1,4-Sorbitan via the controlled dehydration of D-Sorbitol.

Materials:

-

D-Sorbitol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Tetrabutylammonium bromide (TBAB, co-catalyst)

-

Ethanol (96%)

-

Isopropanol

-

Round-bottom flask equipped with a mechanical stirrer, heating mantle, and vacuum connection

Procedure:

-

Charge the reactor with D-Sorbitol (e.g., 300 g).

-

Add p-Toluenesulfonic acid monohydrate (e.g., 0.85 mol%) and TBAB (e.g., 1.8 mol%).

-

Apply vacuum (e.g., 4-6 mbar) and begin heating the mixture. The mixture will melt at approximately 90 °C.

-

Increase the temperature to 110 °C and maintain stirring for 6 hours under vacuum to continuously remove the water formed during the reaction.

-

After 6 hours, cool the reaction mixture to 70-75 °C.

-

Slowly add ethanol (e.g., 150 mL) to the warm mixture. Stir at 70-75 °C for 2 hours until a clear solution is formed.

-

Cool the solution to 20 °C over 3 hours to induce crystallization of the product. A suspension will form.

-

Isolate the crude 1,4-Sorbitan by filtration.

-

Wash the isolated solid with cold isopropanol to remove impurities.

-

Dry the purified product under vacuum at 50 °C to a constant weight.

Self-Validation: The purity of the final product should be assessed by HPLC to quantify 1,4-Sorbitan, residual D-Sorbitol, and isosorbide. The melting point should also be determined and compared to literature values.

Protocol 2: HPLC Analysis of 1,4-Sorbitan

This protocol provides a general framework for the quantitative analysis of 1,4-Sorbitan.[23][24]

Objective: To determine the purity of a 1,4-Sorbitan sample.

Instrumentation & Materials:

-

HPLC system with a Refractive Index (RI) detector

-

C18 reversed-phase column

-

USP 1,4-Sorbitan Reference Standard

-

USP Sorbitol Reference Standard

-

Isosorbide standard

-

Deionized water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Use deionized water as the mobile phase.[23] Degas thoroughly before use.

-

Standard Solution Preparation: Accurately weigh and dissolve USP 1,4-Sorbitan RS, USP Sorbitol RS, and isosorbide in water to create a mixed standard solution with known concentrations (e.g., 4 mg/g 1,4-Sorbitan, 10 mg/g sorbitol, 4 mg/g isosorbide).[24]

-

Sample Solution Preparation: Accurately weigh and dissolve the synthesized 1,4-Sorbitan sample in water to a known concentration (e.g., ~20 mg/mL).[23]

-

Chromatographic Conditions:

-

Column: C18 column

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the standard solution to determine the retention times for sorbitol, 1,4-Sorbitan, and isosorbide and to establish system suitability.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.

-

Calculate the percentage of 1,4-Sorbitan and impurities by comparing the peak areas in the sample solution to those in the standard solution.

-

Caption: Workflow for HPLC analysis of 1,4-Sorbitan.

Conclusion

1,4-Sorbitan is a cornerstone bio-derived intermediate with significant physical and chemical properties that underpin its widespread use. Its synthesis from sorbitol, while straightforward in principle, requires precise control to maximize yield and purity, preventing the formation of the double-dehydration product, isosorbide. A thorough understanding of its characteristics, supported by robust analytical methodologies, is essential for its effective application in the development of high-performance surfactants, pharmaceutical excipients, and as a chiral synthon in organic chemistry. This guide provides the foundational knowledge required for researchers and drug development professionals to leverage the full potential of this versatile molecule.

References

- glycodepot.com. (n.d.). 1,4-Sorbitan, CAS:27299-12-3.

-

National Center for Biotechnology Information. (n.d.). 1,4-Sorbitan. PubChem Compound Database. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Dehydration of D-Sorbitol to 1,4-Sorbitan. Retrieved from [Link]

-

Wikipedia. (n.d.). Isosorbide. Retrieved from [Link]

- Sauthier, M., & Suisse, I. (2022).

- Dussenne, C., Delaunay, T., Wiatz, V., Wyart, H., Suisse, I., & Sauthier, M. (2017). Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry.

-

LookChem. (n.d.). Cas 27299-12-3,this compound. Retrieved from [Link]

-

New Drug Approvals. (2017). Synthesis of isosorbide: an overview of challenging reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium.

-

Chemical Synthesis. (n.d.). 12441-09-7, 1,4-Sorbitan,Isosorbide Impurity 8,CAS:12441-09-7. Retrieved from [Link]

- Google Patents. (n.d.). WO2020043639A1 - Method for preparation of 1,4-sorbitan.

-

ResearchGate. (n.d.). Acid-Catalyzed Dehydration of Sorbitol to 1,4-Sorbitan. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN101948451B - Preparation method of high-purity 1,4-sorbitan.

-

ChemBK. (n.d.). 1,4-Anhydro-D-sorbitol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sorbitan. Retrieved from [Link]

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A strategy of ketalization for catalytic selective dehydration of biomass-based polyols over H-beta zeolite.

- USP. (n.d.). Sorbitol Sorbitan Solution.

-

National Center for Biotechnology Information. (n.d.). Ibuprofen 1,4-Sorbitan Ester. PubChem Compound Database. Retrieved from [Link]

- Fingas, M. (1994). Analysis of sorbitan ester surfactants. Part I: High performance liquid chromatography.

-

ResearchGate. (n.d.). 1H-NMR spectra comparative of a sorbitol and b 1,4-sorbitan. Retrieved from [Link]

- Dash, R. P., Srinivas, N. R., & Babu, R. J. (2019). Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability. Drug Development and Industrial Pharmacy, 45(9), 1421-1429.

- USP-NF. (2010). Sorbitol Sorbitan Solution.

- ResearchGate. (n.d.). NMR spectra: (a) 1 H-NMR of the Sorb-BisCC and 1-octanol mixture (b) 1....

- ResearchGate. (n.d.).

Sources

- 1. Sorbitan - Wikipedia [en.wikipedia.org]

- 2. glycodepot.com [glycodepot.com]

- 3. 12441-09-7 , 1,4-Sorbitan,Isosorbide Impurity 8,CAS:12441-09-7 [chemsynlab.com]

- 4. nbinno.com [nbinno.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. Isosorbide - Wikipedia [en.wikipedia.org]

- 9. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 1,4-Sorbitan | CymitQuimica [cymitquimica.com]

- 12. Sorbitan | 12441-09-7 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium - Google Patents [patents.google.com]

- 17. WO2020043639A1 - Method for preparation of 1,4-sorbitan - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound | 27299-12-3 [chemicalbook.com]

- 22. 1,4-Sorbitan USP Reference Standard CAS 27299-12-3 Sigma-Aldrich [sigmaaldrich.com]

- 23. drugfuture.com [drugfuture.com]

- 24. uspnf.com [uspnf.com]

The Rising Therapeutic Potential of 1,4-Anhydro-D-glucitol Derivatives: A Technical Guide to Biological Activity and Drug Development

Abstract

The rigid, bicyclic structure of 1,4-Anhydro-D-glucitol, a derivative of D-glucitol, presents a unique and versatile scaffold in medicinal chemistry. Its inherent chirality and multiple functionalization points have enabled the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological landscape of this compound derivatives, with a primary focus on their well-documented anti-diabetic and emerging anticancer properties. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency. Furthermore, this guide will touch upon the nascent yet promising antiviral and anti-inflammatory potential of this compound class, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

This compound, also known as 1,4-sorbitan, is a naturally derived sugar alcohol characterized by a furanose ring fused with a diol-containing side chain.[1] This constrained conformation imparts a structural rigidity that is highly desirable in drug design, as it can lead to more specific interactions with biological targets. The core structure is readily synthesized from D-glucitol (sorbitol) through acid-catalyzed intramolecular dehydration.[2] This process typically involves a two-step mechanism: the initial formation of this compound, followed by a second dehydration to yield 1,4:3,6-dianhydro-D-glucitol (isosorbide).[2] The ability to control this synthesis to favor the mono-anhydro intermediate is crucial for accessing the derivatives discussed herein.

The strategic placement of hydroxyl groups on the this compound core provides multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the development of derivatives with a broad spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry.

Anti-Diabetic Activity: A Two-Pronged Attack on Hyperglycemia

A significant body of research has focused on the potential of this compound derivatives as novel therapeutics for type 2 diabetes. These compounds have been shown to target two key enzymes involved in glucose metabolism: α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action: Dual Inhibition

-

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3] Derivatives of this compound have been shown to act as competitive inhibitors of α-glucosidase, likely by mimicking the structure of natural carbohydrate substrates.[4]

-

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[6][7] Similarly, it negatively regulates leptin signaling, which is involved in appetite and energy expenditure.[5][6] Inhibition of PTP1B is therefore a highly sought-after strategy to enhance insulin sensitivity and improve glucose homeostasis.[5]

The dual inhibition of both α-glucosidase and PTP1B by a single molecular entity offers a synergistic approach to managing type 2 diabetes, addressing both glucose absorption and insulin sensitivity.

Quantitative Data: Inhibitory Potency

Several studies have reported the potent inhibitory activity of anhydro-D-glucitol derivatives against both α-glucosidase and PTP1B. For instance, a study on derivatives isolated from Acer ginnala Maxim. demonstrated significant dual inhibitory effects.[4][8]

| Derivative Class | Target Enzyme | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |

| 1,5-Anhydro-D-glucitol Derivatives | α-Glucosidase | 0.88 - 6.06 | Acarbose | 141.62 |

| PTP1B | 3.46 - 12.65 | Ursolic Acid | 5.10 |

Table 1: In vitro inhibitory activity of 1,5-Anhydro-D-glucitol derivatives against α-glucosidase and PTP1B.[4][8]

Experimental Protocols

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity in vitro.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM sodium phosphate buffer, pH 6.8.

-

Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a final concentration of 0.2 U/mL.

-

Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 5.0 mM.

-

Test Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

-

Positive Control: Prepare a solution of acarbose in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test compound solution or positive control.

-

Add 50 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

A blank (buffer instead of enzyme) and a negative control (solvent instead of test compound) should be included.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This protocol outlines a common method for assessing the inhibitory potential of compounds against PTP1B.

Principle: The assay relies on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, which produces the chromogenic product p-nitrophenol.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired concentration.

-

Substrate Solution: Dissolve pNPP in assay buffer to a final concentration of 2 mM.

-

Test Compounds: Prepare stock solutions of this compound derivatives in DMSO and dilute to the required concentrations with assay buffer.

-

Positive Control: Prepare a solution of a known PTP1B inhibitor (e.g., Suramin) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the test compound solution or positive control to each well.

-

Add 25 µL of the enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm.

-

Include appropriate blank and negative controls.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

-

Signaling Pathway

The inhibitory action of this compound derivatives on PTP1B directly impacts the insulin and leptin signaling pathways, enhancing their downstream effects.

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Potential Antiviral and Anti-inflammatory Activities

While the anti-diabetic and anticancer properties of this compound derivatives are more established, emerging evidence suggests their potential in other therapeutic areas, including antiviral and anti-inflammatory applications.

Antiviral Potential: A Structural Analogy

Direct studies on the antiviral activity of this compound derivatives are limited. However, research on the closely related 1,5-anhydrohexitol nucleosides provides a strong rationale for exploring this avenue. A study on 1,5-anhydrohexitol nucleoside analogues demonstrated highly selective activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The activity of some of these compounds was dependent on phosphorylation by the virus-encoded thymidine kinase (TK), indicating a specific mechanism of action.

Given the structural similarity, it is plausible that nucleoside derivatives of this compound could also exhibit antiviral properties. The rigid furanose ring of the 1,4-anhydro scaffold could serve as a novel nucleoside mimic, potentially interfering with viral replication processes. Further synthesis and screening of such derivatives against a panel of viruses, including herpesviruses, influenza viruses, and coronaviruses, are warranted.

Anti-inflammatory Effects: Modulating Cytokine Release

The parent compound, 1,5-anhydroglucitol (1,5-AG), has been shown to possess anti-inflammatory properties. A study demonstrated that 1,5-AG can attenuate the release of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. The proposed mechanism involves the suppression of the Akt/NF-κB signaling pathway, a central regulator of inflammation.

These findings suggest that the this compound core may also have intrinsic anti-inflammatory activity. Derivatives of this scaffold could be designed to enhance these properties or to target other key inflammatory mediators. Investigating the effects of these compounds on cytokine production, inflammatory enzyme activity (e.g., COX-2, iNOS), and immune cell function would be a valuable area of future research.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of biologically active molecules with significant therapeutic potential. The dual inhibition of α-glucosidase and PTP1B by its derivatives presents a compelling strategy for the management of type 2 diabetes. The emerging anticancer activity, coupled with the established role of PTP1B in malignancy, opens up exciting new avenues for oncology drug discovery.

The future of research in this field should focus on:

-

Expanding the Chemical Space: Synthesizing a wider variety of derivatives to explore a broader range of biological targets and improve potency and selectivity.

-

Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular mechanisms underlying the observed biological activities, particularly for the anticancer effects.

-

In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Therapeutic Areas: Systematically investigating the antiviral and anti-inflammatory potential of novel this compound derivatives.

By leveraging the unique structural features of the this compound core and applying modern drug discovery principles, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile and promising class of compounds.

References

-

PubMed. (n.d.). Protein tyrosine phosphatase 1B (PTP1B) and obesity. Retrieved from [Link]

-

Portland Press. (n.d.). Recent advances in PTP1B signaling in metabolism and cancer. Retrieved from [Link]

-

Nature. (2018, January 18). Harnessing insulin- and leptin-induced oxidation of PTP1B for therapeutic development. Retrieved from [Link]

-

ResearchGate. (n.d.). Main metabolic signalling pathways modulated by PTP1B. PTP1B acts as a... Retrieved from [Link]

-

PubMed. (1993, July 9). Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides. Retrieved from [Link]

-

MDPI. (2023, September 4). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Retrieved from [Link]

-

BIO Web of Conferences. (n.d.). 1,4:3,6-DIANHYDROHEXITES. Retrieved from [Link]

-

PubMed. (2006, July 24). Synthesis of 1,4-anhydro-D-fructose and 1,4-anhydro-D-tagatose. Retrieved from [Link]

-

PubMed. (2010, January-March). 1,5-Anhydroglucitol attenuates cytokine release and protects mice with type 2 diabetes from inflammatory reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 (μM) values of DMDD in human cancer cell lines and the normal... Retrieved from [Link]

-

PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

-

ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against... Retrieved from [Link]

-